



# Application Notes and Protocols: CREKA Peptide in Breast Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |  |
|----------------------|---------------|-----------|--|--|--|--|
| Compound Name:       | CREKA peptide |           |  |  |  |  |
| Cat. No.:            | B15551449     | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The **CREKA peptide** (Cys-Arg-Glu-Lys-Ala) is a tumor-homing pentapeptide identified through in vivo phage display in breast cancer models.[1][2] It exhibits a specific affinity for fibrin-fibronectin complexes, which are overexpressed in the tumor stroma and vasculature of various cancers, including breast cancer.[1][3][4] This targeting specificity makes CREKA a promising ligand for the delivery of therapeutic agents directly to the tumor microenvironment, thereby enhancing efficacy and reducing off-target side effects. These application notes provide a comprehensive overview of the use of CREKA in breast cancer therapy, including detailed experimental protocols and supporting data.

## **Mechanism of Action**

CREKA's primary mechanism of action is its ability to bind to clotted plasma proteins like fibrin and fibronectin within the tumor extracellular matrix (ECM).[1][3] This interaction is crucial for targeting therapeutic payloads to the tumor site. The tumor microenvironment is characterized by leaky vasculature and aberrant coagulation, leading to the deposition of fibrin-fibronectin complexes that are not prominently found in healthy tissues.[4] By targeting these complexes, CREKA-conjugated therapies can accumulate preferentially at the tumor site.[1] Some studies suggest that this targeting can also interfere with signaling pathways involved in tumor growth and metastasis, such as the TGF-β/SMAD pathway, by modulating the tumor microenvironment.[1]



## **Signaling Pathway**

The following diagram illustrates the proposed signaling interaction of CREKA within the tumor microenvironment.



Click to download full resolution via product page

Caption: CREKA targets fibrin-fibronectin in the TME, potentially modulating CAF activity.

## **Applications in Breast Cancer Therapy**

**CREKA peptide** is primarily utilized as a targeting moiety for various drug delivery systems, including:

- Liposomes: CREKA-functionalized liposomes have been shown to enhance the delivery of chemotherapeutics like doxorubicin to breast cancer cells.[1]
- Nanoparticles: Iron oxide, PEG, and other types of nanoparticles conjugated with CREKA have demonstrated improved tumor accumulation and therapeutic efficacy.[5][6]
- Imaging Agents: CREKA has been conjugated to imaging agents to enable the specific visualization of micrometastases in breast cancer models.[1]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical studies of CREKA-based therapies in breast cancer.

Table 1: In Vitro Cytotoxicity



| Formulation                                           | Cell Line  | IC50 (µM) of<br>Doxorubicin | Fold Change<br>vs. Free<br>Doxorubicin | Reference |
|-------------------------------------------------------|------------|-----------------------------|----------------------------------------|-----------|
| Free Doxorubicin                                      | MDA-MB-231 | 42 ± 4                      | -                                      | [7]       |
| Doxorubicin Solution (in presence of 20               | MDA-MB-231 | 0.05                        | 840                                    | [7]       |
| CREKA-<br>Nanocarrier<br>(Noscapine +<br>Doxorubicin) | MDA-MB-231 | 0.05<br>(Doxorubicin)       | 840                                    | [7]       |

Table 2: Cellular Uptake and Tumor Reduction

| Formulation        | Cell<br>Line/Animal<br>Model    | Cellular<br>Uptake<br>Increase (vs.<br>non-targeted) | Tumor Volume<br>Reduction                    | Reference |
|--------------------|---------------------------------|------------------------------------------------------|----------------------------------------------|-----------|
| CREKA-Lipo-<br>Dox | 4T1 cells                       | ~4-fold                                              | 60 mm³ (vs. 150<br>mm³ for non-<br>targeted) | [1]       |
| CRE-NP             | TGF-β activated<br>NIH3T3 cells | 1.94-fold                                            | Not specified                                | [1]       |
| DPC@ICD-Gd-<br>Tic | 4T1 tumor-<br>bearing mice      | Not specified                                        | ~70% reduction in primary tumor volume       | [1]       |

## **Experimental Protocols**

## Protocol 1: Preparation of CREKA-Functionalized Liposomes



This protocol describes the preparation of CREKA-modified liposomes encapsulating doxorubicin (CREKA-Lipo-Dox) using the lipid film hydration and extrusion method.[3][8]

#### Materials:

- Hydrogenated soy phosphatidylcholine (HSPC)
- Cholesterol
- DSPE-PEG(2000)
- DSPE-PEG(2000)-maleimide
- CREKA peptide with a free thiol group
- Doxorubicin hydrochloride
- Ammonium sulfate solution (0.25 M, pH 6.5)
- Chloroform
- Sephadex G-50 resin
- Phosphate-buffered saline (PBS)

#### Procedure:

- Dissolve HSPC, cholesterol, and DSPE-PEG(2000)-maleimide in chloroform in a roundbottom flask.
- Evaporate the chloroform using a rotary evaporator to form a thin lipid film.
- Further dry the film under vacuum for at least 2 hours to remove residual solvent.
- Hydrate the lipid film with a 0.25 M ammonium sulfate solution at 60°C for 30 minutes to a final lipid concentration of 16 mg/mL.[8]
- Extrude the resulting vesicle suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar liposomes



of a desired size.

- Remove the external ammonium sulfate by size exclusion chromatography using a Sephadex G-50 column equilibrated with PBS.
- Load doxorubicin into the liposomes by incubating the liposomes with a doxorubicin solution at 60°C for 30 minutes. The ammonium sulfate gradient drives the encapsulation of the drug.
- Remove unencapsulated doxorubicin by size exclusion chromatography.
- Conjugate the CREKA peptide to the liposome surface by incubating the maleimidefunctionalized liposomes with the CREKA peptide (with a free thiol group) at room temperature for 12 hours. The maleimide group reacts with the thiol group of the cysteine in CREKA to form a stable thioether bond.
- Remove unconjugated peptide by dialysis or size exclusion chromatography.
- Characterize the CREKA-Lipo-Dox for size, zeta potential, drug encapsulation efficiency, and peptide conjugation efficiency.

## **Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)**

This protocol determines the cytotoxic effect of CREKA-Doxorubicin formulations on breast cancer cells.[9][10]

#### Materials:

- Breast cancer cell line (e.g., MDA-MB-231, 4T1)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- CREKA-Lipo-Dox, non-targeted Lipo-Dox, and free Doxorubicin
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)



96-well plates

#### Procedure:

- Seed breast cancer cells in 96-well plates at a density of 5 x 10<sup>3</sup> to 1 x 10<sup>4</sup> cells/well and allow them to adhere overnight.
- Prepare serial dilutions of free doxorubicin, non-targeted Lipo-Dox, and CREKA-Lipo-Dox in complete culture medium.
- Remove the old medium from the cells and add 100 μL of the drug-containing medium to each well. Include wells with untreated cells as a control.
- Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
- After incubation, add 20 μL of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control and determine the IC50 values for each formulation.

## **Protocol 3: Cellular Uptake Study**

This protocol assesses the cellular internalization of CREKA-conjugated nanoparticles using fluorescence microscopy.[3]

#### Materials:

- Breast cancer cell line (e.g., MDA-MB-231)
- Fluorescently labeled CREKA-nanoparticles (e.g., CREKA-NP-C6) and non-targeted nanoparticles.[3]
- Complete cell culture medium



- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Paraformaldehyde (4% in PBS)
- · Glass coverslips in 24-well plates

#### Procedure:

- Seed cells on glass coverslips in 24-well plates and allow them to attach overnight.
- Treat the cells with fluorescently labeled CREKA-nanoparticles and non-targeted nanoparticles at a specific concentration for various time points (e.g., 1, 4, 12 hours).
- After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- · Wash the cells three times with PBS.
- Stain the cell nuclei with DAPI for 5 minutes.
- · Wash the cells three times with PBS.
- Mount the coverslips on microscope slides.
- Visualize the cellular uptake of the nanoparticles using a fluorescence microscope. The fluorescence intensity within the cells can be quantified using image analysis software.

## **Protocol 4: In Vivo Tumor Growth Inhibition Study**

This protocol evaluates the anti-tumor efficacy of CREKA-based therapies in a murine breast cancer model.[1]

#### Materials:

- Female BALB/c or nude mice (6-8 weeks old)
- 4T1 or MDA-MB-231 breast cancer cells



- CREKA-Lipo-Dox, non-targeted Lipo-Dox, free Doxorubicin, and saline (control)
- Calipers for tumor measurement
- · Syringes and needles for injection

#### Procedure:

- Inject 1 x 10<sup>6</sup> 4T1 cells subcutaneously into the mammary fat pad of BALB/c mice.
- Allow the tumors to grow to a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Randomly divide the mice into treatment groups (n=5-10 per group):
  - Saline control
  - Free Doxorubicin
  - Non-targeted Lipo-Dox
  - CREKA-Lipo-Dox
- Administer the treatments intravenously (e.g., via the tail vein) at a specified dose and schedule (e.g., 5 mg/kg doxorubicin equivalent, every 3 days for 5 doses).
- Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
- The number of lung metastatic nodules can also be counted to assess the effect on metastasis.[1]

## **Experimental Workflows**

The following diagrams illustrate the general workflows for the key experiments described above.





#### Click to download full resolution via product page

Caption: Workflow for determining the in vitro cytotoxicity of CREKA formulations.



#### Click to download full resolution via product page

Caption: Workflow for assessing the in vivo efficacy of CREKA-based therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Recent advances of CREKA peptide-based nanoplatforms in biomedical applications -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Cell-Penetrating Peptides for Tumor Targeting and Future Cancer Therapies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]



- 5. Synthesis and Characterization of CREKA-Conjugated Iron Oxide Nanoparticles for Hyperthermia Applications PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in peptide-based therapeutic strategies for breast cancer treatment -PMC [pmc.ncbi.nlm.nih.gov]
- 8. SREKA-targeted liposomes for highly metastatic breast cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. advetresearch.com [advetresearch.com]
- To cite this document: BenchChem. [Application Notes and Protocols: CREKA Peptide in Breast Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551449#application-of-creka-in-breast-cancer-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





